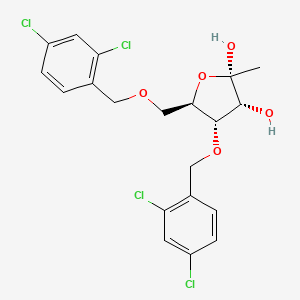
4-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde is a compound that features a unique combination of imidazole and thiophene rings, both of which are heterocyclic structures The presence of iodine atoms in the imidazole ring adds to its distinct chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde typically involves the iodination of an imidazole derivative followed by the introduction of the thiophene-2-carbaldehyde moiety. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atoms into the imidazole ring. The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the iodination process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.
Análisis De Reacciones Químicas
Types of Reactions
4-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms in the imidazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: 4-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carboxylic acid.
Reduction: 4-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 4-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of iodine atoms can enhance its binding affinity to certain molecular targets, making it a potent bioactive compound.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4,5-Diphenyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde
- 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol
- 4,4’-Di(1H-imidazol-1-yl)-1,1’-biphenyl
Uniqueness
4-(4,5-Diiodo-1H-imidazol-1-yl)thiophene-2-carbaldehyde is unique due to the presence of two iodine atoms in the imidazole ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where halogenated compounds are desired, such as in medicinal chemistry for the development of new drugs with enhanced efficacy and selectivity.
Propiedades
Fórmula molecular |
C8H4I2N2OS |
|---|---|
Peso molecular |
430.01 g/mol |
Nombre IUPAC |
4-(4,5-diiodoimidazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H4I2N2OS/c9-7-8(10)12(4-11-7)5-1-6(2-13)14-3-5/h1-4H |
Clave InChI |
ZIFMAGWWWKVUHU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1N2C=NC(=C2I)I)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


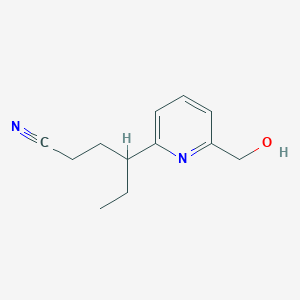
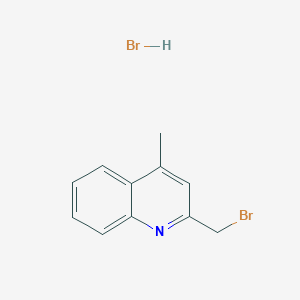
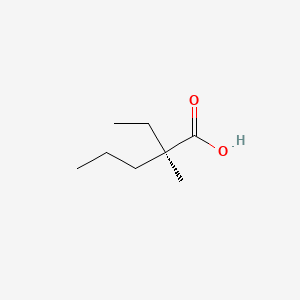
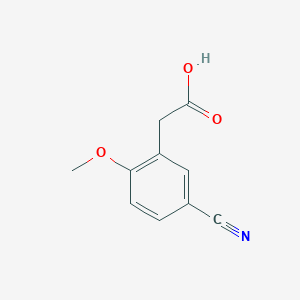
![Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate](/img/structure/B13090981.png)
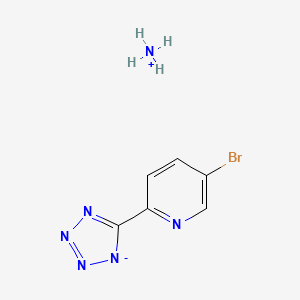
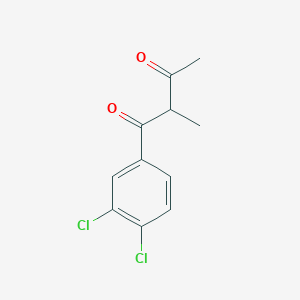
![(1S)-1-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B13091004.png)
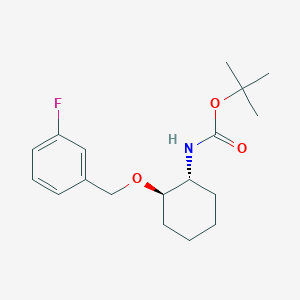



![ethyl 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13091030.png)
